9-Methyltricosane

説明

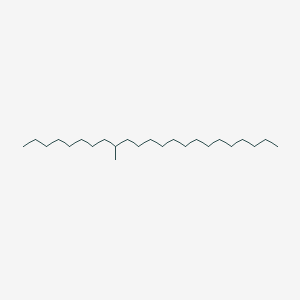

9-Methyltricosane (C₂₄H₅₀) is a methyl-branched alkane characterized by a 23-carbon backbone with a methyl group at the ninth position. It is a component of insect cuticular hydrocarbons (CHCs) and plays a role in chemical communication, particularly as a pheromone in species such as Drosophila melanogaster . Studies have identified its presence in the epicuticular wax layer of abdominal tergites, though its specific biological function remains less understood compared to related compounds like 7-methyltricosane . In social insects such as Protopolybia exigua, this compound is detected in varying concentrations across developmental stages, with the highest levels observed in adult workers (0.73 ± 0.01 μg/mg) compared to larvae or pupae .

特性

CAS番号 |

69526-87-0 |

|---|---|

分子式 |

C24H50 |

分子量 |

338.7 g/mol |

IUPAC名 |

9-methyltricosane |

InChI |

InChI=1S/C24H50/c1-4-6-8-10-12-13-14-15-16-17-19-21-23-24(3)22-20-18-11-9-7-5-2/h24H,4-23H2,1-3H3 |

InChIキー |

LONYBAXSVHLIBH-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCCCCCC(C)CCCCCCCC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyltricosane typically involves the alkylation of tricosane. One common method is the Friedel-Crafts alkylation, where tricosane is reacted with a methylating agent in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure selective methylation at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance yield and purity. Additionally, purification steps such as distillation and recrystallization are employed to isolate the compound from reaction mixtures .

化学反応の分析

Types of Reactions: 9-Methyltricosane primarily undergoes reactions typical of alkanes, including:

Oxidation: Under strong oxidizing conditions, it can be converted to corresponding alcohols, ketones, or carboxylic acids.

Reduction: Although already fully saturated, any impurities or unsaturated derivatives can be hydrogenated to yield pure this compound.

Substitution: Halogenation reactions can introduce halogen atoms into the molecule, often requiring UV light or radical initiators.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) in acidic or basic media.

Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.

Substitution: Halogens (Cl2, Br2) with UV light or radical initiators like azobisisobutyronitrile (AIBN).

Major Products Formed:

Oxidation: Methylated alcohols, ketones, or carboxylic acids.

Reduction: Pure this compound.

Substitution: Halogenated derivatives such as 9-chloromethyltricosane.

科学的研究の応用

9-Methyltricosane has several applications in scientific research:

Chemistry: Used as a standard in gas chromatography for the analysis of hydrocarbon mixtures.

Biology: Studied for its role in insect cuticular lipids, which are crucial for waterproofing and chemical signaling.

Industry: Utilized in the formulation of lubricants and as a reference compound in the petrochemical industry

作用機序

The mechanism of action of 9-Methyltricosane in biological systems involves its integration into the cuticular lipid layer of insects. This layer provides a barrier against desiccation and pathogens. The molecular targets include enzymes involved in lipid metabolism and transport proteins that facilitate its incorporation into the cuticle .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Molecular Properties

9-Methyltricosane belongs to a broader class of methyl-branched alkanes. Below is a comparison with key analogs:

Key Observations:

- Chain Length and Function : Longer-chain analogs like 9-methylheptacosane (C28) are associated with physical protection (e.g., waterproofing), whereas shorter chains like this compound (C24) may prioritize signaling efficiency due to lower molecular weight and volatility .

- Branching vs. Linearity : Linear tricosane (C23H48) is more abundant in P. exigua larvae than branched this compound, suggesting divergent roles in development vs. adult communication .

- Unsaturation : 9-Tricosene (C23H46), an unsaturated variant, may exhibit distinct interactions with olfactory receptors compared to saturated methyl-branched alkanes .

Research Findings and Data Highlights

Concentration Variability in Protopolybia exigua

| Developmental Stage | This compound (μg/mg) | Tricosane (μg/mg) |

|---|---|---|

| Adult Worker | 0.73 ± 0.01 | 0.31 ± 0.03 |

| Larvae | 0.05 ± 0.00 | 2.54 ± 0.26 |

| Pupae | 0.02 ± 0.01 | 0.48 ± 0.20 |

Genetic Associations in D. melanogaster

A 3-bp deletion in the G-oα47A gene promoter correlates with altered this compound levels, implicating G protein signaling in pheromone regulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。